molecular formula C12H18BNO3 B13407211 3-(Butyl(Methyl)carbamoyl)phenylboronic acid

3-(Butyl(Methyl)carbamoyl)phenylboronic acid

Cat. No.: B13407211
M. Wt: 235.09 g/mol
InChI Key: QFNMQOOIZQITQI-UHFFFAOYSA-N
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Description

3-(Butyl(Methyl)carbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butyl(methyl)carbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is synthesized in situ and then reacted with various electrophiles to form the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Butyl(Methyl)carbamoyl)phenylboronic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies. The boronic acid group interacts with the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butyl(Methyl)carbamoyl)phenylboronic acid is unique due to the presence of the butyl(methyl)carbamoyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in specialized applications where specific interactions with biological targets or unique reactivity patterns are required.

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[3-[butyl(methyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3/c1-3-4-8-14(2)12(15)10-6-5-7-11(9-10)13(16)17/h5-7,9,16-17H,3-4,8H2,1-2H3

InChI Key

QFNMQOOIZQITQI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)CCCC)(O)O

Origin of Product

United States

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